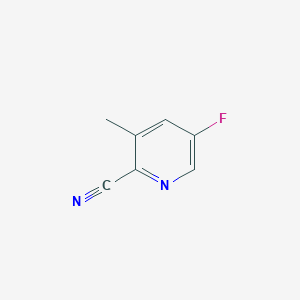

5-Fluoro-3-methylpicolinonitrile

Description

Overview of Picolinonitrile Derivatives in Contemporary Chemical Science

Picolinonitrile, a pyridine (B92270) ring substituted with a nitrile group, and its derivatives are fundamental building blocks in organic synthesis. These compounds are valued for their versatile reactivity, allowing for a wide range of chemical transformations. The pyridine nucleus is a common feature in many natural products, including vitamins and alkaloids. chemistryworld.com Consequently, its derivatives are extensively explored in medicinal chemistry. chemistryworld.com

The applications of picolinonitrile and other pyridine derivatives are vast, spanning the pharmaceutical, agrochemical, and materials science industries. google.comeurekalert.org In pharmaceuticals, they are integral to the synthesis of various therapeutic agents, including analgesics, anti-inflammatory drugs, and treatments for neurological disorders. eurekalert.org The agrochemical sector utilizes these compounds in the formulation of herbicides, insecticides, and fungicides to enhance crop yields and protect against pests. eurekalert.org The global demand for increased food production has further amplified the importance of these derivatives in creating effective crop protection solutions. eurekalert.org

Significance of Fluorine Substitution in Heterocyclic Systems

The introduction of fluorine atoms into heterocyclic compounds is a widely employed strategy in medicinal and agricultural chemistry to enhance the parent molecule's properties. researchgate.netsciencedaily.com The unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity. researchgate.netsciencedaily.com

Key effects of fluorination include:

Increased Metabolic Stability: The carbon-fluorine bond is highly stable and resistant to metabolic oxidation by enzymes in the body. This can prolong the active life of a drug, leading to improved efficacy. bldpharm.com

Enhanced Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its biological target. sciencedaily.com

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect the molecule's binding affinity to its target receptor. orgsyn.org

Conformational Control: The small size of the fluorine atom allows it to replace hydrogen without significant steric hindrance, while its electronic effects can influence the molecule's preferred three-dimensional shape. researchgate.net

Approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom, underscoring the immense impact of this element in the life sciences. sciencedaily.com

Rationale for the Focused Study on 5-Fluoro-3-methylpicolinonitrile

This compound is a specialized chemical compound that serves as a key heterocyclic building block in the synthesis of more complex molecules. orgsyn.org Its structure, featuring a pyridine core, a nitrile group, a methyl group, and a strategically placed fluorine atom, makes it a valuable intermediate for creating novel compounds with potential applications in the pharmaceutical and agrochemical industries. The combination of the reactive nitrile group and the property-enhancing fluorine atom on the picoline framework provides a versatile platform for synthetic chemists to explore new chemical space. A focused study on this particular molecule is warranted to understand its synthesis, reactivity, and potential for generating new lead compounds in drug discovery and crop protection.

Historical Context and Evolution of Picolinonitrile Research

The development of picolinonitrile chemistry has a rich history, marked by key synthetic discoveries and the subsequent expansion into more complex and functionalized analogs.

The synthesis of cyanopyridines, including picolinonitrile and its isomer nicotinonitrile, has been a subject of chemical investigation for many decades. One of the early and notable methods for preparing nicotinonitrile involved the dehydration of nicotinamide (B372718) using phosphorus pentoxide. google.com Other historical synthetic approaches to cyanopyridines include the reaction of 3-pyridinesulfonic acid with sodium cyanide and the reaction of 3-bromopyridine (B30812) with cuprous cyanide. google.com A significant advancement in the industrial production of cyanopyridines was the development of ammoxidation processes, where alkylpyridines (such as picolines) are reacted with ammonia (B1221849) and oxygen at high temperatures in the presence of a catalyst. nih.gov For instance, the ammoxidation of α-picoline has been a route to produce picolinonitrile. nih.gov

The appreciation for the unique properties conferred by fluorine led to the emergence of fluorinated heterocyclic compounds. The first fluoro-pharmaceutical, Florinef acetate, was introduced in 1954, highlighting the potential of fluorination in drug design. orgsyn.org In the following decades, the development of synthetic methods to incorporate fluorine into aromatic and heterocyclic rings became a major focus of research. sciencedaily.com The synthesis of fluorinated pyridines, however, presented challenges, especially for substitutions at the meta position, due to the electron-rich nature of the pyridine ring. semanticscholar.orgccspublishing.org.cn

The development of fluorinated agrochemicals also gained momentum, with the first trifluoromethylpyridine-containing agrochemical, fluazifop-butyl, being introduced to the market. news-medical.net This marked a significant step in the application of fluorinated picoline derivatives in agriculture. The synthesis of these fluorinated analogs often relies on the use of fluorinated building blocks or specialized fluorinating agents.

The applications of picolinonitrile derivatives have evolved significantly over time. Initially valued as chemical intermediates, their role has expanded dramatically with the growing understanding of their potential biological activities.

A major milestone was the recognition of pyridine derivatives as crucial components in a wide array of pharmaceuticals and agrochemicals. chemistryworld.comeurekalert.org The discovery that the pyridine nucleus could serve as a scaffold for developing drugs targeting various diseases spurred extensive research and development. chemistryworld.com Similarly, in agriculture, the realization that substituted picolines could be used to create potent and selective herbicides and pesticides was a significant development. eurekalert.org The continuous development of new synthetic methodologies, including more efficient fluorination techniques, has further broadened the accessible chemical space for picolinonitrile-based compounds, leading to the creation of novel molecules with improved efficacy and specificity for their biological targets. sciencedaily.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c1-5-2-6(8)4-10-7(5)3-9/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOCCGJYTXVJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Fluoro 3 Methylpicolinonitrile and Its Analogs

Novel and Optimized Synthetic Pathways

Regioselective Fluorination Strategies for Pyridine (B92270) Systems

The precise introduction of a fluorine atom onto a pyridine ring is a synthetic challenge. Electrophilic fluorination, which uses an electrophilic fluorine source to react with a carbon-centered nucleophile, is a primary method for this transformation. wikipedia.org While elemental fluorine can be used, reagents with a nitrogen-fluorine (N-F) bond are now favored due to their stability and safety. sigmaaldrich.comwikipedia.org

Several factors influence the regioselectivity of fluorination on substituted pyridines:

Electronic Effects: Electron-rich positions on the pyridine ring are more susceptible to electrophilic fluorination. numberanalytics.com

Directing Groups: The position of existing substituents on the ring directs the incoming fluorine atom. For 3-substituted pyridines, fluorination often occurs at the 2-position. acs.org

Reagent Choice: Different fluorinating agents can exhibit different selectivities. Commonly used reagents include Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.orgacs.org

A notable strategy for achieving C3-fluorination of pyridines involves the use of ring-opened Zincke imine intermediates. nih.govacs.org These intermediates undergo regioselective C-F bond formation with an electrophilic fluorinating agent, followed by ring-closure to yield the 3-fluoropyridine. nih.govacs.org This method is effective for a wide range of pyridine substitution patterns and can be used in the late-stage fluorination of complex molecules. nih.govacs.org

| Reagent | Substrate Type | Position of Fluorination | Reference |

| Selectfluor | Imidazo[1,2-a]pyridines | 3-position | acs.org |

| AgF2 | 3-Substituted Pyridines | 2-position | acs.org |

| Fluorine-Iodine Mixtures | Pyridine Derivatives | 2-position | rsc.org |

| Electrophilic Fluorinating Reagents | Zincke Imine Intermediates | 3-position | nih.govacs.org |

Directed Ortho-Metalation Approaches in Picolinonitrile Synthesis

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com The strategy relies on a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.orgbaranlab.org This generates a stabilized aryllithium intermediate that can then react with various electrophiles. wikipedia.org

In the context of picolinonitrile synthesis, the cyano group can act as a moderate DMG. However, other functional groups on the ring often exert a stronger directing effect. For a substrate like 5-fluoro-3-methylpicoline, the fluorine atom and the nitrogen of the pyridine ring are key influencers of the metalation site. Metalation of the pyridine ring can be complicated by the addition of the organometallic reagent to the ring itself, but with appropriate directing groups, lithiation can be achieved efficiently. harvard.edu

Key aspects of DoM include:

Choice of Base: Strong lithium bases like n-butyllithium or sec-butyllithium (B1581126) are commonly used. baranlab.org

Additives: Amine additives such as TMEDA (tetramethylethylenediamine) can break up organolithium aggregates, increasing reactivity. baranlab.org

Hierarchy of DMGs: In molecules with multiple potential directing groups, the strongest DMG will typically control the site of lithiation. harvard.edu

Palladium-Catalyzed Cross-Coupling Reactions for Methyl Group Introduction

Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon bonds in modern organic synthesis. numberanalytics.com The Suzuki-Miyaura coupling, in particular, is widely used for introducing alkyl groups like methyl onto aromatic and heteroaromatic rings. rsc.orglibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com

For the synthesis of 3-methylpicolinonitrile derivatives, a key step would be the methylation of a halogenated picolinonitrile precursor. For instance, coupling 5-fluoro-3-halopicolinonitrile with a methylboronic acid or a suitable derivative would yield the target compound. The efficiency of Suzuki-Miyaura reactions can be influenced by the choice of ligands, base, and solvent. youtube.com While this reaction is robust, challenges can include the preparation and stability of certain heterocyclic boronic acids. sigmaaldrich.comsigmaaldrich.com

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst adds to the organic halide. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

| Reaction | Catalyst System | Substrates | Product | Reference |

| Suzuki-Miyaura | Pd catalyst, RuPhos ligand | Methoxypyridine/pyridone systems and methyl boronic acid | Methylated pyridines | rsc.org |

| Suzuki-Miyaura | Palladium catalyst | Halogenated aromatics/heteroaromatics and pyridylboronic acids | Highly substituted bipyridines | acs.orgnih.gov |

| Desulfinylative Cross-Coupling | Palladium catalyst | Pyridine-2-sulfinates and aryl halides | Linked pyridine-heterocycles | sigmaaldrich.comsigmaaldrich.com |

Gold(I)-Catalyzed Cyclization in Related Picolinonitrile Synthesis

Gold(I) catalysis has emerged as a powerful tool for constructing complex molecular architectures, particularly through the cyclization of enynes (molecules containing both a double and a triple bond). nih.govrsc.org While not directly applied to the synthesis of 5-Fluoro-3-methylpicolinonitrile itself, gold-catalyzed reactions are highly relevant for creating related heterocyclic structures that could serve as precursors or analogs.

Gold catalysts are particularly effective at activating alkynes towards nucleophilic attack. nih.gov This has been exploited in the synthesis of various oxygen- and nitrogen-containing heterocycles. nih.govrsc.org For example, gold(I)-catalyzed cyclization of alkynyl nitriles with water or an alcohol as a nucleophile can produce functionalized isoquinolin-1(2H)-ones and 1-alkoxy-isoquinolines. rsc.org This type of transformation highlights the potential for gold catalysis in constructing nitrogen-containing ring systems relevant to picolinonitrile chemistry.

Bioorthogonal Chemistry Applications for Tetrazine Formation from Picolinonitriles

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.org The tetrazine ligation, specifically the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, is a cornerstone of this field due to its rapid kinetics and high selectivity. wikipedia.orgnih.gov

Picolinonitrile derivatives can be precursors to the tetrazine moiety. The synthesis of tetrazines is a critical aspect that enables their use in bioorthogonal applications. nih.govrsc.org Although the direct conversion of picolinonitriles to tetrazines is a specialized process, the underlying chemistry allows for the creation of tetrazine probes that are used for a wide range of applications, including cellular imaging and diagnostics. nih.govrsc.orgnih.gov The development of new tetrazine structures is driven by the need for reagents with tailored reactivity and stability for these biological applications. rsc.org

Utilization of Advanced Protecting Group Strategies

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. numberanalytics.com The synthesis of a polysubstituted pyridine requires careful planning of the order of reactions and the use of appropriate protecting groups. nih.gov

An important concept in complex synthesis is orthogonal protection . This involves using multiple protecting groups that can be removed under different, specific conditions without affecting the others. numberanalytics.com For a molecule with multiple reactive sites, such as a pyridine ring that can be functionalized at various positions, an orthogonal strategy allows for the sequential introduction of different functional groups. rsc.orgnumberanalytics.com For example, different nitrogen-protecting groups on a heterocyclic scaffold can be used to direct reactions to specific sites before being selectively removed. rsc.org The development of novel protecting groups, such as those that can be removed by light (photocleavable groups), continues to expand the synthetic chemist's toolkit. numberanalytics.com

One-Pot Synthetic Sequences for Enhanced Efficiency

For instance, a one-pot approach for the synthesis of C-3 fluorinated imidazo[1,2-a]pyridines has been reported. researchgate.net This method utilizes commercially available styrenes and a fluorinating agent, proceeding through a sequence of keto-bromination, condensation, and fluorination in a single vessel. researchgate.net Similarly, the asymmetric synthesis of mono- and difluorinated cyclohexenones has been achieved through a one-pot fluorination and organocatalytic Robinson annulation sequence. mdpi.com These examples highlight the feasibility of designing one-pot sequences for the introduction of fluorine into heterocyclic and carbocyclic systems.

A relevant industrial process for the preparation of 3-chloro-4,5,6-trifluoropicolinonitrile from tetrachloropicolinonitrile involves a fluorine exchange reaction. google.com Conceptually, this process could be integrated into a one-pot sequence where the initial synthesis of the picolinonitrile core is followed by in-situ fluorination, thereby streamlining the manufacturing process. The development of such a one-pot synthesis for this compound would represent a significant advancement in its efficient production.

Table 1: Examples of One-Pot Syntheses of Fluorinated Heterocyclic Compounds

| Starting Materials | Reagents and Conditions | Product | Key Features | Reference |

| Styrene, 1-Fluoropyridinium tetrafluoroborate | Additive-free conditions | C-3 Fluorinated Imidazo[1,2-a]pyridines | Three sequential steps in one pot | researchgate.net |

| β-Ketoester, Chalcone, Selectfluor | Cinchona alkaloid amine catalyst, Na2CO3 | 6-Fluorocyclohex-2-en-1-ones | Asymmetric synthesis, high enantiomeric excess | mdpi.com |

| 3,4,5,6-Tetrachloropicolinonitrile | Fluorinating agent | 3-Chloro-4,5,6-trifluoropicolinonitrile | Fluorine exchange reaction | google.com |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact. These approaches focus on the use of less hazardous materials, renewable feedstocks, and energy-efficient processes.

Several green synthetic routes for pyridines have been developed, which can be conceptually applied to the synthesis of this compound. For example, the iron-catalyzed cyclization of ketoxime acetates and aldehydes offers a facile and environmentally benign method for preparing substituted pyridines in high yields without the need for additives. rsc.org Another approach involves the one-pot, four-component reaction of starting materials under microwave irradiation in ethanol (B145695), a greener solvent, to produce novel pyridine derivatives with excellent yields and short reaction times. nih.gov

The choice of solvent plays a crucial role in the environmental footprint of a chemical process. Pyridine and its derivatives themselves can sometimes serve as greener solvents due to their relatively high boiling points and low volatility compared to many traditional organic solvents. biosynce.com Furthermore, functionalized pyridines can be employed in biphasic systems, facilitating easy separation and recycling of the solvent and catalyst, thereby reducing waste. biosynce.com

In the context of fluorination, the development of safer and more efficient fluorinating agents is a key area of green chemistry research. While elemental fluorine is highly effective, it is also extremely hazardous. The use of alternative fluorinating agents, such as those that can be generated in situ from less hazardous precursors, is a promising avenue for greener synthesis.

Table 2: Green Chemistry Approaches in Pyridine Synthesis

| Method | Key Features | Advantages | Reference |

| Iron-catalyzed cyclization | Use of an inexpensive and environmentally benign catalyst (FeCl3) | High yields, good functional group tolerance, no additives required | rsc.org |

| Microwave-assisted one-pot reaction | Short reaction times, use of ethanol as a solvent | Excellent yields, pure products, low-cost processing | nih.gov |

| Use of pyridine-based solvents | Higher boiling point and lower volatility than some traditional solvents | Potential for recyclability in biphasic systems | biosynce.com |

Mechanistic Investigations of Key Synthetic Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and controlling selectivity.

Detailed Reaction Mechanism Elucidation (e.g., Nucleophilic Aromatic Substitution on Fluorine-substituted Carbons)

The introduction of the fluorine atom onto the pyridine ring in many synthetic routes to this compound likely proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, a nucleophile displaces a leaving group on the aromatic ring. For the synthesis of fluorinated pyridines, this often involves the displacement of a different halogen (e.g., chlorine) by a fluoride (B91410) ion.

The SNAr mechanism typically proceeds in two steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step.

Departure of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored.

The presence of electron-withdrawing groups on the pyridine ring, such as the nitrile group in picolinonitrile, activates the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. The nitrogen atom in the pyridine ring also contributes to this stabilization, particularly for attack at the C2 and C4 positions (ortho and para to the nitrogen). stackexchange.com When a nucleophile attacks at these positions, one of the resonance structures of the intermediate places the negative charge on the electronegative nitrogen atom, which is a significant stabilizing factor. stackexchange.com

In the context of fluorination, the "element effect" is an important consideration. In many SNAr reactions, fluorine is the best leaving group among the halogens (F > Cl > Br > I) when the first step (nucleophilic attack) is rate-determining. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Transition State Analysis of Rate-Determining Steps

The rate-determining step in an SNAr reaction is typically the formation of the high-energy Meisenheimer intermediate. The transition state leading to this intermediate involves the partial formation of the new bond between the nucleophile and the ring carbon and the partial breaking of the aromatic π-system. Computational studies have been employed to analyze the transition states of SNAr reactions on pyridines.

These studies can provide valuable insights into the geometry and energy of the transition state, helping to explain the observed reactivity and regioselectivity. For instance, a computational study on the boundary between concerted and stepwise mechanisms of bimolecular SNAr reactions can shed light on the specific pathway followed in the synthesis of fluorinated pyridines. acs.org A presentation slide on the reactivity of pyridines notes that the transition state leading to the Meisenheimer intermediate is an energy maximum and that the intermediate itself is not aromatic but is stabilized by delocalization. imperial.ac.uk

Kinetic Isotope Effect Studies

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining whether a particular bond is broken in the rate-determining step. In the context of SNAr reactions, a KIE would be expected if the bond to the leaving group is broken in the rate-determining step.

A study on the reaction of piperidine (B6355638) with 2,4-dinitrodiphenylsulfone, a classic SNAr reaction, utilized a sulfur-34 (B105110) isotope effect to demonstrate that carbon-sulfur bond rupture occurs in the rate-determining step in some solvents. mcmaster.ca This provides strong evidence for a two-step mechanism involving a metastable intermediate. mcmaster.camcmaster.ca Similarly, deuterium (B1214612) kinetic isotope effects have been used to investigate the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate. acs.org

For the synthesis of this compound via an SNAr reaction where a heavier halogen is replaced by fluoride, the absence of a significant KIE for the leaving group would support the notion that the initial nucleophilic attack is the rate-determining step, which is typical for activated SNAr reactions.

Computational Chemistry in Reaction Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding reaction mechanisms in organic synthesis. For SNAr reactions on pyridines, computational studies can be used to:

Calculate the energies of reactants, intermediates, transition states, and products to map out the potential energy surface of the reaction.

Predict the regioselectivity of nucleophilic attack by comparing the activation barriers for attack at different positions on the pyridine ring.

Analyze the electronic structure of the Meisenheimer intermediate to understand the factors contributing to its stability.

Develop quantitative structure-reactivity relationships (QSRR) to predict reaction rates based on simple molecular descriptors. chemrxiv.org

For example, a kinetic and DFT study of the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines confirmed that the C-2 carbon is the most electrophilic center in both molecules, consistent with the experimentally observed site of substitution. researchgate.net Another computational and experimental study on the regioselective halide exchange (Halex) reactions of pentachloropyridine (B147404) demonstrated that the regioselectivity is consistent with kinetic control at the 4-position. researchgate.net These examples underscore the power of computational chemistry to provide detailed mechanistic insights that can guide the synthesis of complex molecules like this compound.

Synthesis of Derivatized Analogs for Structure-Activity Relationship (SAR) Studies

The generation of analog libraries for this compound is crucial for understanding its structure-activity relationship (SAR). By systematically modifying different parts of the molecule, researchers can probe the chemical space around the core structure to identify key interactions and optimize desired properties.

Systematic Structural Modifications at the Nitrile Moiety

One common transformation of the nitrile group is its hydrolysis to a carboxylic acid or an amide. This can be achieved under acidic or basic conditions. The resulting carboxylic acid can then serve as a handle for further derivatization, such as esterification or amidation with a diverse range of alcohols or amines, respectively. Another important modification is the reduction of the nitrile to a primary amine, which introduces a basic center and a site for further functionalization.

Furthermore, the nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles, which are often used as bioisosteres for carboxylic acids. The synthesis of these analogs allows for a systematic investigation of how different functional groups at this position influence the molecule's activity.

| Starting Material | Reagents and Conditions | Product | Modification Type |

| This compound | 1. H2SO4, H2O, heat; 2. SOCl2; 3. R-NH2 | 5-Fluoro-3-methylpicolinamide derivatives | Amide formation |

| This compound | LiAlH4, THF | (5-Fluoro-3-methylpyridin-2-yl)methanamine | Nitrile reduction |

| This compound | NaN3, NH4Cl, DMF | 5-(5-Fluoro-3-methylpyridin-2-yl)-1H-tetrazole | Tetrazole formation |

Modulation of the Methyl Group at the 3-Position

One approach is the oxidation of the methyl group to an alcohol, aldehyde, or carboxylic acid. These transformations can be achieved using various oxidizing agents. The resulting functional groups can then be further derivatized. For instance, the alcohol can be etherified or esterified, and the aldehyde can undergo reactions such as Wittig olefination to introduce new carbon-carbon bonds.

Another strategy involves the halogenation of the methyl group, for example, through radical bromination, to introduce a handle for subsequent nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, azides, and thiols.

| Starting Material | Reagents and Conditions | Product | Modification Type |

| This compound | 1. NBS, AIBN, CCl4; 2. Nu- | 5-Fluoro-3-(substituted-methyl)picolinonitrile | Halogenation and substitution |

| This compound | KMnO4, heat | 5-Fluoro-2-cyanopyridine-3-carboxylic acid | Oxidation |

| This compound | SeO2, dioxane, heat | 5-Fluoro-2-cyanopicolinaldehyde | Oxidation to aldehyde |

Exploration of Fluorine Substitution at Different Pyridine Ring Positions

The position of the fluorine atom on the pyridine ring can significantly impact the electronic properties and metabolic stability of the molecule. Synthesizing analogs with fluorine at different positions is therefore a key aspect of SAR studies. While the starting material is this compound, synthetic strategies can be adapted to place the fluorine atom at other available positions on the pyridine ring, such as the 4- or 6-positions.

The synthesis of these analogs often requires starting from different precursors where the fluorine atom is introduced at the desired position early in the synthetic sequence. For instance, methods like the Balz-Schiemann reaction on the corresponding aminopyridine precursors or nucleophilic aromatic substitution on activated pyridine rings can be employed. Rhodium-catalyzed C-H functionalization has also emerged as a powerful tool for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov

| Target Analog | Potential Synthetic Strategy | Key Precursors |

| 4-Fluoro-3-methylpicolinonitrile | Diazotization of 4-amino-3-methylpicolinonitrile (B13455738) followed by Balz-Schiemann reaction | 4-Amino-3-methylpicolinonitrile |

| 6-Fluoro-3-methylpicolinonitrile | Nucleophilic aromatic substitution on a 6-chloro-3-methylpicolinonitrile (B598378) precursor | 6-Chloro-3-methylpicolinonitrile |

| 2-Fluoro-5-methylpicolinonitrile | Halex reaction from 2-chloro-5-methylpicolinonitrile | 2-Chloro-5-methylpicolinonitrile |

Stereoselective Synthesis of Chiral Analogs

The introduction of chirality into analogs of this compound can lead to enantiomers with significantly different biological activities. Chiral centers can be introduced at various positions, for instance, by creating a stereocenter at the carbon atom of a modified methyl group at the 3-position.

The stereoselective synthesis of such chiral analogs can be achieved through several strategies. ic.ac.uk One common method is the use of chiral auxiliaries to direct the stereochemical outcome of a reaction, followed by the removal of the auxiliary. unimi.it Asymmetric catalysis, using chiral catalysts to favor the formation of one enantiomer over the other, is another powerful approach. nih.gov For example, a catalytic asymmetric hydrogenation can be employed to create a chiral center with high enantiomeric excess. nih.gov The development of efficient and highly stereoselective syntheses is crucial for accessing enantiopure compounds for biological evaluation. nih.gov

| Chiral Analog Feature | Synthetic Approach | Key Reaction Type |

| Chiral center at the α-position of the 3-substituent | Asymmetric synthesis using a chiral auxiliary | Diastereoselective alkylation |

| Chiral alcohol at the 3-substituent | Asymmetric reduction of a ketone | Catalytic asymmetric hydrogenation |

| Chiral amine at the 3-substituent | Kinetic resolution of a racemic amine | Enzymatic resolution |

Preparation of Radiolabeled Analogs for Imaging Applications (e.g., [18F]5-methyl-3-fluoro-4-aminopyridine)

Radiolabeled analogs are invaluable tools for in vivo imaging techniques such as Positron Emission Tomography (PET). mdanderson.org The introduction of a positron-emitting isotope, most commonly fluorine-18 (B77423) ([18F]), allows for the non-invasive study of the distribution and target engagement of the molecule in living organisms. mdanderson.orgnih.gov

The synthesis of [18F]-labeled analogs of this compound requires specialized radiochemical techniques. A common strategy for introducing [18F]fluorine is through nucleophilic substitution of a suitable leaving group, such as a nitro group or a trimethylammonium salt, on an aromatic precursor. The short half-life of [18F] (approximately 110 minutes) necessitates rapid and efficient radiolabeling and purification procedures. nih.gov

For example, the synthesis of a radiolabeled analog like [18F]5-fluoro-3-methyl-4-aminopyridine would likely involve the radiosynthesis of an [18F]fluoropyridine intermediate, which can be challenging due to the electron-rich nature of the pyridine ring. acs.org A potential precursor for such a synthesis could be a nitro-substituted pyridine that can undergo nucleophilic [18F]fluorination.

| Radiolabeled Analog | Precursor | Radiolabeling Reaction | Typical Radiochemical Yield |

| [18F]this compound | 5-Nitro-3-methylpicolinonitrile | Nucleophilic aromatic substitution with [18F]fluoride | Variable, dependent on conditions |

| [18F]5-Fluoro-3-methyl-4-aminopyridine | 4-Nitro-3-methyl-5-trimethylammoniumpicolinonitrile | Two-step: [18F]fluorination followed by reduction | Dependent on multi-step efficiency |

Reactivity and Reaction Chemistry of 5 Fluoro 3 Methylpicolinonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction class for substituted aromatic compounds. In the case of 5-Fluoro-3-methylpicolinonitrile, the pyridine (B92270) ring is activated towards nucleophilic attack due to the electron-withdrawing nature of both the fluorine and nitrile groups.

Influence of Fluorine and Nitrile Groups on Reactivity

The fluorine atom at the 5-position and the nitrile group at the 2-position play crucial roles in activating the picolinonitrile scaffold for SNAr reactions. The high electronegativity of the fluorine atom makes the carbon atom to which it is attached highly electrophilic and thus a prime target for nucleophilic attack. This effect is further amplified by the electron-withdrawing resonance and inductive effects of the nitrile group. This synergistic activation facilitates the displacement of the fluoride (B91410) ion, a competent leaving group in SNAr reactions, by a variety of nucleophiles. The rate of these reactions is often dependent on the nature of the nucleophile and the reaction conditions employed.

Substrate Scope and Limitations

The SNAr reactions of this compound have been explored with a range of nucleophiles, leading to the synthesis of diverse substituted 3-methylpicolinonitrile derivatives.

Oxygen Nucleophiles: Alcohols, in the presence of a base, can displace the fluorine atom to form the corresponding 5-alkoxy-3-methylpicolinonitriles. The reactivity of the alcohol is influenced by its steric bulk and nucleophilicity.

| Nucleophile (Alcohol) | Product |

| Methanol | 5-Methoxy-3-methylpicolinonitrile |

| Ethanol (B145695) | 5-Ethoxy-3-methylpicolinonitrile |

| Isopropanol | 5-Isopropoxy-3-methylpicolinonitrile |

Nitrogen Nucleophiles: Primary and secondary amines readily participate in SNAr reactions with this compound to yield 5-amino-3-methylpicolinonitrile derivatives. The reaction conditions are generally mild, and a wide variety of amines can be utilized.

| Nucleophile (Amine) | Product |

| Ammonia (B1221849) | 5-Amino-3-methylpicolinonitrile |

| Methylamine | 5-(Methylamino)-3-methylpicolinonitrile |

| Piperidine (B6355638) | 5-(Piperidin-1-yl)-3-methylpicolinonitrile |

Sulfur Nucleophiles: Thiols react in the presence of a base to afford 5-(alkylthio)- or 5-(arylthio)-3-methylpicolinonitriles. These reactions are typically efficient and provide a straightforward route to sulfur-containing picolinonitrile derivatives.

| Nucleophile (Thiol) | Product |

| Ethanethiol | 5-(Ethylthio)-3-methylpicolinonitrile |

| Thiophenol | 5-(Phenylthio)-3-methylpicolinonitrile |

Limitations of these reactions may arise with sterically hindered nucleophiles or with nucleophiles that are prone to side reactions under the basic conditions often required for the SNAr process.

Catalytic Enhancements for SNAr Transformations

While many SNAr reactions of this compound proceed under thermal conditions, catalytic methods can enhance the reaction rate and expand the substrate scope. The use of phase-transfer catalysts, for instance, can facilitate reactions involving anionic nucleophiles by improving their solubility and reactivity in the organic phase. Furthermore, certain Lewis acids have been shown to catalyze SNAr reactions by coordinating to the pyridine nitrogen, thereby increasing the electrophilicity of the aromatic ring. Research in this area is ongoing to develop more efficient and milder catalytic systems for these transformations.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can serve as a versatile building block in these transformations, primarily through the reactivity of its C-F bond.

Suzuki-Miyaura Coupling with Picolinonitrile Scaffolds

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds. While the C-F bond is generally less reactive than other carbon-halogen bonds in these couplings, under specific catalytic conditions, this compound can be coupled with various boronic acids to produce 5-aryl- or 5-vinyl-3-methylpicolinonitriles. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. Nickel catalysts have also emerged as a cost-effective and efficient alternative for the Suzuki-Miyaura coupling of challenging substrates like fluorinated heterocycles. acs.orgbohrium.com

Table of Suzuki-Miyaura Coupling Examples:

| Boronic Acid | Catalyst System | Product |

| Phenylboronic acid | Pd(PPh3)4 / K2CO3 | 5-Phenyl-3-methylpicolinonitrile |

| 4-Methoxyphenylboronic acid | NiCl2(dppp) / K3PO4 | 5-(4-Methoxyphenyl)-3-methylpicolinonitrile |

| Vinylboronic acid pinacol ester | Pd(dppf)Cl2 / CsF | 5-Vinyl-3-methylpicolinonitrile |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. researchgate.netwikipedia.org This reaction provides an alternative to the direct SNAr amination, particularly for less reactive amines or when milder reaction conditions are required. This compound can be coupled with a wide range of primary and secondary amines using a suitable palladium catalyst and a strong base. The development of specialized phosphine ligands has been instrumental in expanding the scope and efficiency of the Buchwald-Hartwig amination of challenging substrates. researchgate.net

Table of Buchwald-Hartwig Amination Examples:

| Amine | Catalyst System | Product |

| Aniline | Pd2(dba)3 / BINAP / NaOt-Bu | 5-(Phenylamino)-3-methylpicolinonitrile |

| Morpholine | Pd(OAc)2 / XPhos / Cs2CO3 | 5-Morpholino-3-methylpicolinonitrile |

| n-Butylamine | PdCl2(dtbpf) / K3PO4 | 5-(Butylamino)-3-methylpicolinonitrile |

Sonogashira and Heck Coupling Applications

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For this compound, the fluorine atom, while generally a less reactive leaving group compared to bromine or iodine in these reactions, can still participate in certain coupling processes, particularly under forcing conditions. More commonly, a bromo or iodo analogue at the 5-position would be employed for higher reactivity.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. It is a robust method for the synthesis of substituted alkynes. While direct Sonogashira coupling of aryl fluorides can be challenging, it has been shown to be effective for fluoroarenes under specific conditions. For instance, a highly efficient palladium-catalyzed Sonogashira coupling of terminal alkynes with both unreactive electron-rich and electron-poor fluoroarenes has been developed using LiHMDS as a base. organic-chemistry.org

In a closely related example, the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes proceeds efficiently at room temperature. soton.ac.uk This reaction utilizes a Pd(PPh₃)₄ catalyst and a CuI co-catalyst in a THF/Et₃N solvent system, demonstrating that the fluorinated cyanopyridine scaffold is well-suited for this transformation. soton.ac.uk This suggests that 5-bromo-3-methylpicolinonitrile would be an excellent substrate for Sonogashira coupling, and this compound could potentially react under more specialized, transition-metal-free conditions. nih.gov

Table 1: Representative Conditions for Sonogashira Coupling of a Halogenated Fluoropicolinonitrile

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base/Solvent | Yield |

|---|---|---|---|---|---|

| 6-bromo-3-fluoro-2-cyanopyridine | (4-ethylphenyl)ethyne | Pd(PPh₃)₄ | CuI | THF/Et₃N | High |

Data derived from studies on a closely related analogue. soton.ac.uk

Heck Coupling: The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene. wikipedia.org This reaction is a versatile tool for the synthesis of substituted alkenes and has been widely applied in the synthesis of complex organic molecules. mdpi.com The reactivity of the aryl halide in the Heck reaction generally follows the trend I > Br > Cl >> F. Therefore, for this compound, a derivative with a better leaving group, such as bromine, would be more suitable for standard Heck coupling conditions.

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. wikipedia.orglibretexts.org Given the successful application of the Heck reaction to various heterocyclic halides, it is anticipated that a suitably activated derivative of this compound could undergo this transformation to introduce alkenyl substituents.

Cyanide Group Transformations

The nitrile group of this compound is a versatile functional handle that can be converted into several other important chemical moieties.

The hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid or, in the presence of an alcohol, to the ester. This transformation is typically carried out under acidic or basic conditions. The product of the hydrolysis of this compound, 5-fluoro-3-methylpicolinic acid, or its esters, are valuable synthetic intermediates. The methyl ester of this acid, Methyl 5-fluoro-3-methylpicolinate, is a known compound and commercially available, indicating that this transformation is well-established. sigmaaldrich.com

Table 2: Products of Nitrile Hydrolysis

| Starting Material | Product | Transformation |

|---|---|---|

| This compound | Methyl 5-fluoro-3-methylpicolinate | Esterification (via hydrolysis in methanol) |

The nitrile group can be reduced to a primary amine, providing access to aminomethylpyridine derivatives. This reduction is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using a Raney nickel or palladium catalyst), or other hydride donors. The resulting (5-fluoro-3-methylpyridin-2-yl)methanamine is a useful building block for the synthesis of more complex molecules, particularly in the context of medicinal chemistry.

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to construct various heterocyclic systems. nih.gov Although the nitrile group is generally an unactivated 2π component, intramolecular cycloadditions can be facilitated. nih.govmit.edu For instance, the reaction of 2-cyanopyridine derivatives in formal [2+2+2] cycloadditions can lead to the formation of polycyclic pyridine systems. nih.govmit.edu It has been shown that cyanogen can react with 1,3-dienes in a Diels-Alder type condensation to produce 2-cyanopyridines. google.com This suggests that the nitrile group of this compound could potentially act as a dienophile in cycloaddition reactions, particularly with highly reactive dienes or in intramolecular settings, to generate fused heterocyclic structures.

Reactions at the Methyl Group

The methyl group attached to the pyridine ring is also a site for chemical modification, most notably through oxidation reactions.

The methyl group of picoline derivatives can be oxidized to a formyl group (an aldehyde) or further to a carboxyl group (a carboxylic acid). This transformation is a key step in the synthesis of various pyridinecarboxylic acids, which are important in pharmaceuticals and as ligands in coordination chemistry. For example, the synthesis of 2-fluoro-4-pyridinecarboxylic acid and 2-fluoro-6-pyridinecarboxylic acid has been achieved through the oxidation of the corresponding fluoromethylpyridines. acs.org

Various oxidizing agents can be employed for this purpose, including potassium permanganate (KMnO₄), selenium dioxide (SeO₂), or catalytic oxidation systems. The oxidation of a methylpyridine to the corresponding pyridine carboxylic acid can also be achieved using molecular halogen in an aqueous solution in the presence of actinic radiation. This suggests that this compound can be selectively oxidized at the methyl group to afford 2-cyano-5-fluoronicotinic acid or the corresponding aldehyde, depending on the reaction conditions.

Halogenation and Subsequent Functionalization

Halogenation of this compound can proceed through several pathways, depending on the reaction conditions and the halogenating agent used. The pyridine ring itself is electron-deficient, making electrophilic aromatic substitution challenging. However, the methyl group and the pyridine ring offer potential sites for halogenation under different conditions.

Electrophilic Halogenation of the Pyridine Ring:

Electrophilic aromatic substitution on the pyridine ring of this compound is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, the nitrile group, and the fluorine atom. bldpharm.com However, under forcing conditions, such as high temperatures and the presence of a strong Lewis acid catalyst, halogenation might occur. The directing effects of the existing substituents would play a crucial role in determining the position of substitution. The methyl group is an ortho-, para-director, while the cyano and fluoro groups are meta-directors. Given the positions of the existing groups, electrophilic attack would most likely be directed to the C-4 or C-6 positions, though this would be a difficult transformation.

Radical Halogenation of the Methyl Group:

The methyl group at the C-3 position is susceptible to free radical halogenation. This reaction is typically initiated by UV light or a radical initiator, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). This would lead to the formation of the corresponding halomethyl derivative, which is a versatile intermediate for further functionalization.

Subsequent Functionalization:

The halogenated derivatives of this compound can be used as synthons for a variety of other compounds. For instance, the halomethyl derivative can undergo nucleophilic substitution reactions to introduce a range of functional groups, such as hydroxyl, amino, or cyano groups.

| Halogenation Reaction | Reagents and Conditions | Potential Product(s) | Notes |

| Electrophilic Bromination (Ring) | Br₂, FeBr₃, heat | 4-Bromo-5-fluoro-3-methylpicolinonitrile and/or 6-Bromo-5-fluoro-3-methylpicolinonitrile | Low yield expected due to deactivated ring. |

| Radical Bromination (Methyl Group) | N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, heat | 5-Fluoro-3-(bromomethyl)picolinonitrile | Selective for the benzylic position. |

| Radical Chlorination (Methyl Group) | N-Chlorosuccinimide (NCS), UV light | 5-Fluoro-3-(chloromethyl)picolinonitrile | Can lead to over-chlorination. |

Condensation Reactions

The methyl and cyano groups of this compound provide sites for condensation reactions. These reactions are valuable for the construction of larger, more complex molecules.

Reactions involving the Methyl Group:

The methyl group can be deprotonated by a strong base to form a carbanion. This carbanion can then act as a nucleophile in condensation reactions with various electrophiles, such as aldehydes, ketones, and esters. For example, a Claisen-type condensation could be envisioned with an ester to form a β-keto nitrile.

Reactions involving the Nitrile Group:

The nitrile group can participate in condensation reactions as well. For instance, it can undergo reaction with a dinitrile in the presence of a strong base to form a β-enaminonitrile, a key intermediate in the synthesis of various heterocyclic compounds.

| Condensation Reaction Type | Reactants | Potential Product Structure |

| Aldol-type Condensation | Aldehyde or Ketone, Strong Base | β-hydroxy picolinonitrile derivative |

| Claisen-type Condensation | Ester, Strong Base | β-keto picolinonitrile derivative |

| Thorpe-Ziegler Reaction | Dinitrile, Strong Base | β-enaminonitrile derivative |

Pericyclic Reactions and Rearrangements

While less common for simple pyridine derivatives, pericyclic reactions and rearrangements can be induced under specific conditions, often involving photochemical or thermal activation.

Cycloaddition Reactions:

The pyridine ring can, in principle, participate as a diene or a dienophile in Diels-Alder reactions, although its aromaticity makes it a poor diene. Electron-withdrawing groups, such as the fluoro and cyano groups in this compound, can enhance its dienophilic character. Reaction with a suitable diene, particularly under high pressure or with Lewis acid catalysis, could potentially lead to the formation of bicyclic adducts.

Electrocyclic Reactions:

Electrocyclic ring-opening or ring-closing reactions are not typical for a stable aromatic system like pyridine. However, if the pyridine ring is part of a larger, strained system, or under photochemical conditions, such reactions could be envisaged.

Sigmatropic Rearrangements:

Sigmatropic rearrangements, such as the researchgate.netgoogle.com-hydrogen shift, are known to occur in certain substituted pyridines, leading to the migration of a hydrogen atom and a shift of the double bonds. In this compound, such a rearrangement is unlikely under normal conditions due to the stability of the aromatic ring.

The reactivity of this compound in pericyclic reactions is an area that warrants further investigation to explore the synthesis of novel heterocyclic frameworks.

Advanced Spectroscopic and Computational Characterization of 5 Fluoro 3 Methylpicolinonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 5-Fluoro-3-methylpicolinonitrile in solution. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a complete picture of the molecule's atomic arrangement can be constructed.

Multi-dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would be expected to show a correlation between the two aromatic protons on the pyridine (B92270) ring, confirming their spatial proximity (typically a ⁴J coupling). It would also confirm the absence of coupling between the methyl protons and the ring protons, as they are separated by more than three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹JCH coupling). nanalysis.com It is a powerful tool for assigning carbon resonances. nanalysis.com For the title compound, the HSQC spectrum would show distinct correlations for the methyl group (CH₃), and the two aromatic methines (CH). The quaternary carbons (including the one bearing the fluorine, the one with the methyl group, the one with the nitrile group, and the nitrile carbon itself) would be absent in an HSQC spectrum, which aids in their identification. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is critical for connecting the different spin systems. youtube.com For this compound, HMBC is key to placing the substituents on the pyridine ring. For instance, correlations would be expected from the methyl protons to the C3 and C2/C4 carbons of the ring. The aromatic protons would show correlations to neighboring carbons, and crucially, to the nitrile carbon, confirming its position.

A hypothetical summary of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| H at C4 | H at C6 | C4 | C2, C5, C6, CN |

| H at C6 | H at C4 | C6 | C2, C4, C5 |

| Methyl Protons (at C3) | None | C(CH₃) | C2, C3, C4 |

Fluorine-19 NMR for Structural Elucidation

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers a highly sensitive and direct probe for structural analysis. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR nucleus. biophysics.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. biophysics.org In this compound, the ¹⁹F chemical shift would be characteristic of a fluorine atom attached to an aromatic pyridine ring.

Furthermore, the fluorine nucleus will couple with nearby protons (H-F coupling) and carbons (C-F coupling), providing valuable structural information. These couplings are observable in both the ¹⁹F, ¹H, and ¹³C NMR spectra. For instance, the proton at C4 and the proton at C6 would show couplings to the fluorine at C5, with the magnitude of the coupling constant (J-value) depending on the number of bonds separating them (³JHF and ⁴JHF, respectively). Similarly, the carbons of the pyridine ring will show couplings to the fluorine, with the largest coupling expected for the directly attached carbon (¹JCF).

| Nucleus | Expected Coupling with ¹⁹F | Typical Coupling Constant Range (Hz) |

| C5 | ¹JCF | 230 - 260 |

| C4, C6 | ²JCF | 20 - 30 |

| C3 | ³JCF | 2 - 5 |

| H4 | ³JHF | 8 - 12 |

| H6 | ⁴JHF | 2 - 4 |

Solid-State NMR for Polymorph Analysis

While solution-state NMR provides information on the molecule's structure in a solvent, solid-state NMR (ssNMR) can characterize the compound in its solid, crystalline form. nih.gov This is particularly important for identifying and distinguishing between different crystalline forms, or polymorphs, which can have different physical properties. nih.govbruker.com

In a solid-state ¹³C CPMAS (Cross-Polarization Magic Angle Spinning) NMR spectrum, the chemical shifts of the carbon atoms can differ slightly between polymorphs due to variations in the crystal packing and intermolecular interactions. acs.org This can lead to the appearance of multiple peaks for a single carbon position if more than one polymorph is present. nih.gov Thus, ssNMR serves as a powerful tool for quality control and the characterization of the solid-state structure of this compound. fsu.edu

High-Resolution Mass Spectrometry (HRMS)

HRMS is a cornerstone technique for determining the elemental composition of a compound with very high precision.

Accurate Mass Determination and Fragmentation Pathway Analysis

Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high accuracy allows for the calculation of a unique elemental formula. For this compound (C₇H₅FN₂), the expected exact mass can be calculated and compared to the experimentally measured value, typically with an error of less than 5 ppm, to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) experiments on the molecular ion can be used to study its fragmentation pathways. By inducing fragmentation and analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be further corroborated. For this compound, characteristic fragmentation patterns would likely involve the loss of small molecules such as HCN or methyl radicals from the parent ion.

| Ion | Formula | Calculated Exact Mass | Expected Fragmentation Pathway |

| [M]+ | C₇H₅FN₂ | 136.0437 | Molecular Ion |

| [M-HCN]+ | C₆H₅F | 109.0352 | Loss of hydrogen cyanide |

| [M-CH₃]+ | C₆H₂FN₂ | 121.0205 | Loss of a methyl radical |

Isotopic Pattern Analysis

The presence of isotopes (e.g., ¹³C, ¹⁵N) gives rise to a characteristic isotopic pattern in the mass spectrum. nih.gov The relative abundances of these isotopic peaks can be predicted based on the natural abundance of the isotopes for a given elemental formula. nih.gov For this compound, the mass spectrum would show a prominent molecular ion peak (M) and a smaller M+1 peak, primarily due to the presence of ¹³C in natural abundance. Since fluorine is monoisotopic, it does not contribute to an M+2 peak. nih.gov Comparing the experimentally observed isotopic pattern with the theoretically calculated pattern for C₇H₅FN₂ provides another layer of confidence in the assigned molecular formula. nih.gov

| Ion | Relative Abundance (%) |

| M | 100 |

| M+1 | 7.76 |

| M+2 | 0.29 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the solid-state properties of a molecule.

For a compound like this compound, a single-crystal X-ray diffraction experiment would yield a detailed structural model. The process involves growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions are determined. mdpi.com

While the specific crystal structure of this compound is not publicly available, analysis of related structures, such as 5-(trifluoromethyl)picolinic acid monohydrate, provides valuable insights. nih.gov In this analogue, X-ray analysis revealed a complex hydrogen-bonding network involving the carboxylic acid, the pyridine nitrogen, and a water molecule, which dictates the crystal packing. nih.gov For this compound, one would expect to determine the precise planarity of the pyridine ring, the exact bond lengths of the C-F, C-C≡N, and C-CH₃ bonds, and the bond angles within the ring and involving the substituents. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as π-π stacking between pyridine rings or dipole-dipole interactions involving the polar fluoro and nitrile groups. mdpi.com This solid-state structural data is invaluable for rationalizing the compound's physical properties and for providing a benchmark for computational models.

| Parameter | Expected Information from X-ray Crystallography |

| Bond Lengths | Precise distances for C-F, C-C, C-N, C≡N bonds. |

| Bond Angles | Angles within the pyridine ring and between the ring and substituents. |

| Torsion Angles | Conformation of the methyl group relative to the ring. |

| Crystal Packing | Arrangement of molecules in the unit cell. |

| Intermolecular Forces | Identification of π-π stacking, dipole-dipole, and other non-covalent interactions. |

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are powerful for functional group identification and for gaining insights into molecular structure and conformation. youtube.comlookchem.com FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to a molecule's vibrational transitions, while Raman spectroscopy measures the inelastic scattering of monochromatic light. americanpharmaceuticalreview.comspectrabase.com

For this compound, both techniques would provide complementary information. FTIR is particularly sensitive to polar bonds, making it ideal for observing the C-F and C≡N stretching vibrations. Raman spectroscopy is often more effective for symmetric and non-polar bonds and would be useful for analyzing the aromatic ring vibrations.

The functional groups in this compound give rise to characteristic bands in its vibrational spectra.

Nitrile Group (C≡N): The nitrile group has a strong, sharp absorption band in the infrared spectrum due to its stretching vibration. For aromatic nitriles, this band typically appears in the region of 2220-2240 cm⁻¹. acs.org The exact frequency is sensitive to the electronic environment; electron-withdrawing groups attached to the aromatic ring can slightly increase the frequency, while electron-donating groups can lower it. researchgate.net This sensitivity makes the nitrile stretch a useful probe for studying electronic effects within the molecule. acs.org

Fluoro Group (C-F): The carbon-fluorine stretching vibration is found in the fingerprint region of the IR spectrum, typically between 1000 and 1400 cm⁻¹. aip.org For fluorinated aromatic compounds, the C-F stretch often appears as a strong band. For example, in fluorobenzene, a dominant band around 1222-1238 cm⁻¹ is assigned to a mode with significant ν(C-F) character. aip.orgaip.org However, this mode can couple with other vibrations, such as aromatic ring C-C stretches, making the assignment complex. The position and intensity of the C-F band provide key information about the fluorinated environment. aip.org

| Functional Group | Typical Vibrational Frequency Range (cm⁻¹) | Expected Appearance |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to medium |

| Nitrile (C≡N) Stretch | 2220 - 2240 | Strong, sharp |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to strong, multiple bands |

| Carbon-Fluorine (C-F) Stretch | 1000 - 1400 | Strong |

| C-H Bending (oop) | 675 - 900 | Strong, characteristic of substitution pattern |

While the pyridine ring itself is rigid, the orientation of the methyl group substituent can be a subject of conformational analysis. Although rotation around the C-CH₃ bond is generally rapid at room temperature, computational studies combined with vibrational spectroscopy can reveal the most stable conformation. Different rotational isomers (conformers) may exhibit subtle differences in their vibrational spectra. For instance, the interaction between the methyl hydrogens and the adjacent fluoro or nitrile groups could influence the frequencies of C-H bending or stretching modes. By comparing experimentally observed spectra with spectra predicted for different conformers using computational methods, the preferred geometry can be determined. This approach is particularly powerful for substituted pyridines where steric and electronic effects dictate the conformational landscape. nih.govresearchgate.net

Computational Chemistry and Quantum Mechanical Calculations

Computational chemistry provides theoretical tools to predict and interpret the properties of molecules, serving as a powerful complement to experimental techniques. Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in characterizing molecules like this compound. rsc.org

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules. mdpi.com A key application of DFT is geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, corresponding to the equilibrium molecular structure. nih.gov

For this compound, a DFT calculation (e.g., using the B3LYP functional with a suitable basis set like 6-311++G(d,p)) would predict its three-dimensional structure. thermofisher.com This would provide theoretical values for all bond lengths and angles, which can be directly compared with experimental data from X-ray crystallography, if available. DFT also yields valuable information about the electronic properties, such as the molecular orbital energies (HOMO and LUMO), the electrostatic potential map, and atomic charges. This information helps in understanding the molecule's reactivity, polarity, and intermolecular interaction potential. nih.govnih.gov

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), offer a high level of theory for calculating molecular properties. dtic.mildtic.mil These methods are particularly valuable for predicting spectroscopic data.

By calculating the harmonic force fields, one can predict the vibrational frequencies and intensities for both FTIR and Raman spectra. rsc.orgdtic.mil These predicted spectra can be visualized and compared directly with experimental results. This comparison is crucial for the definitive assignment of vibrational bands, especially in complex regions of the spectrum where multiple modes overlap. For instance, the precise contributions of C-F and C-C stretching to the bands in the 1000-1400 cm⁻¹ region can be disentangled using these calculations. While harmonic calculations are a good starting point, more advanced methods can also account for anharmonicity, leading to even better agreement with experimental spectra. dtic.mil

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape of molecules over time. mdpi.com For this compound, MD simulations can provide critical insights into the molecule's flexibility, preferred conformations, and the dynamic behavior of its substituents—the fluorine atom, the methyl group, and the nitrile group.

MD simulations are initiated from a starting structure of the molecule, often optimized using quantum mechanical methods. The system is then solvated in a periodic box of a suitable solvent, such as water, to mimic experimental conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom is calculated over a defined period, typically ranging from nanoseconds to microseconds.

Analysis of the MD trajectory for this compound would likely focus on several key aspects:

Torsional Angle Analysis: The rotational freedom around the C-C and C-N bonds would be a primary focus. The dihedral angles involving the methyl and nitrile groups relative to the pyridine ring would be monitored to identify the most stable rotational isomers (rotamers) and the energy barriers between them.

Solvent Effects: The distribution of solvent molecules around the solute provides information on how the solvent structure is perturbed by the presence of this compound and highlights the specific solvation shells around the polar and non-polar regions of the molecule.

Table 1: Hypothetical Torsional Angle Preferences for this compound from MD Simulation

| Dihedral Angle | Predicted Stable Conformation(s) | Predicted Energy Barrier (kcal/mol) |

| C2-C3-CH3 | Staggered relative to ring C-H | ~2-4 |

| C1-C2-CN | Co-planar with the pyridine ring | High due to conjugation |

This table is illustrative and based on general principles of conformational analysis. Actual values would require specific MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular physicochemical property. nih.gov For this compound and its derivatives, QSAR can be a valuable tool to predict their potential biological activities and to guide the synthesis of new analogues with enhanced properties.

The development of a QSAR model involves several key steps:

Data Set Collection: A dataset of compounds with known activities (e.g., inhibitory concentrations against a specific enzyme) is required. For this, a series of derivatives of this compound would need to be synthesized and tested.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.

Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

QSAR studies on related fluorinated and nitrogen-containing heterocyclic compounds have successfully identified key structural features that govern their biological activities. For example, 3D-QSAR studies on quinazolinone derivatives revealed the importance of steric and electrostatic fields for their antitumor activity. rsc.org Similarly, QSAR models for pyrazole (B372694) derivatives have been developed to predict their activity as acetylcholinesterase inhibitors. shd-pub.org.rs

For this compound derivatives, a QSAR model could reveal the influence of the fluorine atom's position and the nature of other substituents on the pyridine ring on a specific biological endpoint.

Table 2: Key Molecular Descriptors in a Hypothetical QSAR Model for Picolinonitrile Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Influences polar interactions with a biological target. |

| Steric | Molecular Volume | Determines the fit within a binding pocket. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

This table illustrates the types of descriptors and their general significance in QSAR modeling.

Advanced Microscopy Techniques

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at high magnifications. elsevierpure.com In the context of this compound, which is expected to be a crystalline solid at room temperature, SEM would be instrumental in characterizing the size, shape, and surface features of its crystals.

In SEM, a focused beam of electrons is scanned across the surface of the sample. The interactions between the electrons and the sample generate various signals, including secondary electrons, backscattered electrons, and X-rays. Secondary electrons are most commonly used for imaging the surface topography with high resolution.

An SEM analysis of crystalline this compound could provide the following information:

Crystal Size Distribution: The range and average size of the crystals in a given sample.

Surface Features: The presence of any surface defects, such as steps, cracks, or etch pits.

Agglomeration: The tendency of individual crystals to clump together.

While direct SEM images of this specific compound are not publicly available, studies on other organic crystalline materials demonstrate the utility of SEM in quality control and material characterization. For instance, SEM has been used to study the surface morphology of nitrile rubber-based coatings. acs.org

Table 3: Expected SEM Observations for Crystalline this compound

| Parameter | Expected Observation |

| Crystal Shape | Prismatic or needle-like crystals |

| Average Crystal Size | 10-100 µm |

| Surface Texture | Smooth facets with some step-growth features |

| Aggregation State | Low to moderate agglomeration |

This table presents hypothetical observations based on the expected crystalline nature of the compound.

Transmission Electron Microscopy (TEM) for Nanoscale Features

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is capable of imaging the internal structure and nanoscale features of materials. nih.gov For this compound, TEM could be employed to investigate the nanostructure of its crystalline or amorphous forms.

In TEM, a beam of electrons is transmitted through an ultra-thin specimen. The interaction of the electrons with the specimen forms an image that is magnified and focused onto a detector. Different parts of the specimen appear darker or lighter depending on their atomic number and thickness.

A TEM analysis could reveal:

Crystallinity: By using selected area electron diffraction (SAED), the crystalline nature of the material can be confirmed, and information about the crystal lattice can be obtained.

Nanoparticles and Nanostructures: If the compound is prepared in a nanoparticulate form, TEM can directly visualize the size, shape, and morphology of these nanoparticles.

Defects: The presence of dislocations, stacking faults, and other crystalline defects can be identified.

TEM has been widely used to characterize a variety of nanomaterials, including nanocomposites containing nitrile groups. researchgate.net

Table 4: Potential TEM Findings for Nanostructured this compound

| Feature | Potential Observation |

| Nanoparticle Morphology | Spherical or rod-shaped nanoparticles |

| Nanoparticle Size | 50-200 nm |

| Crystalline Structure | SAED pattern confirming a single crystalline or polycrystalline nature |

| Lattice Fringes | Visualization of atomic planes within a single nanoparticle |

This table is illustrative and assumes the compound can be prepared in a nanostructured form.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface topography with nanoscale precision. icspicorp.comnih.gov Unlike electron microscopy, AFM does not require a vacuum and can be operated in air or liquid, making it suitable for a wide range of materials, including organic molecules. nih.gov

An AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The forces between the tip and the sample cause the cantilever to deflect. A laser beam reflected off the back of the cantilever measures this deflection, which is then used to generate a topographical map of the surface.

For this compound, AFM could be used to:

Image Crystal Surfaces: To visualize the growth steps and other features on the surface of single crystals at the nanoscale.